5-Carboxy-2-fluorocinnamic acid
Description
Significance of Cinnamic Acid Scaffold Modifications in Organic Chemistry
The cinnamic acid scaffold, characterized by a phenyl ring attached to an α,β-unsaturated carboxylic acid, is a prevalent motif in numerous natural products and biologically active molecules. thieme-connect.de This framework possesses three key regions for chemical modification: the aromatic ring, the alkene double bond, and the carboxylic acid group. organic-chemistry.org Researchers have extensively modified this scaffold to develop derivatives with a wide range of properties and functions. organic-chemistry.orgwikipedia.org These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, leading to compounds with applications ranging from advanced polymers to potential therapeutics. wikipedia.orglongdom.org The development of new synthetic methodologies targeting the cinnamic acid framework continues to be an active area of research, aiming to create novel compounds with enhanced or entirely new functionalities. thieme-connect.delongdom.org
Strategic Placement of Fluorine and Carboxylic Acid Functionalities
The presence of two carboxylic acid groups, as in 5-Carboxy-2-fluorocinnamic acid, classifies it as a dicarboxylic acid. This feature opens up possibilities for its use as a monomer in polymerization reactions or as a linker molecule in the construction of more complex supramolecular structures like metal-organic frameworks (MOFs). rsc.orgnih.gov The relative positions of the fluorine atom and the two carboxyl groups are critical, as they dictate the molecule's geometry, coordination behavior, and potential for intramolecular interactions.
Overview of Research Trajectories for Aromatic α,β-Unsaturated Carboxylic Acids
Aromatic α,β-unsaturated carboxylic acids, the class to which cinnamic acids belong, are important intermediates and building blocks in organic synthesis. youtube.com Research in this area focuses on several key trajectories. One major avenue is the development of novel synthetic methods to access these compounds with high efficiency and stereoselectivity, such as the Perkin, Heck, and other cross-coupling reactions. organic-chemistry.orgyoutube.combyjus.com Another significant research direction involves exploring their reactivity. The conjugated system of the double bond and the carboxylic acid allows for a variety of chemical transformations, making them valuable precursors for more complex molecules. Furthermore, there is growing interest in their application in materials science, where they can be used to create functional polymers and other advanced materials. longdom.org The synthesis of derivatives with specific electronic and photophysical properties is also an active area of investigation.
Structure
2D Structure
Properties
IUPAC Name |
3-[(E)-2-carboxyethenyl]-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO4/c11-8-3-1-7(10(14)15)5-6(8)2-4-9(12)13/h1-5H,(H,12,13)(H,14,15)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVADZLSLLXTDY-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Carboxy 2 Fluorocinnamic Acid
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 5-Carboxy-2-fluorocinnamic acid [(E)-3-(2-carboxyvinyl)-4-fluorobenzoic acid] reveals several logical bond disconnections to identify plausible starting materials. The most apparent disconnection is across the carbon-carbon double bond of the cinnamic acid moiety. This suggests an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, or a condensation reaction like the Knoevenagel-Doebner or Perkin reaction.
Another key disconnection involves the carbon-carbon bond between the aromatic ring and the acrylic acid side chain. This points towards cross-coupling strategies, most notably the Heck reaction, which is a powerful tool for forming such linkages. The starting materials for these approaches would be a substituted benzaldehyde (B42025) or aryl halide and a suitable three-carbon building block.
Classical Approaches to Cinnamic Acid Synthesis and Adaptations for Substituted Systems
Several classical name reactions provide a foundation for the synthesis of cinnamic acids. Their adaptation for systems bearing substituents like fluorine and carboxylic acid groups is crucial for the successful synthesis of the target molecule.
Modified Perkin Reactions for Aryl-Substituted Cinnamic Acids
The Perkin reaction, historically used for synthesizing cinnamic acids, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orglongdom.org For the synthesis of this compound, a modified Perkin reaction could be envisioned. This would involve the reaction of 4-fluoro-3-formylbenzoic acid with acetic anhydride and sodium acetate. wikipedia.orgscispace.com However, the traditional high temperatures and long reaction times of the Perkin reaction can sometimes lead to side products, especially with substituted aldehydes. bu.edu A variation of this reaction involves using triethylamine (B128534) and acetic anhydride, which can sometimes offer milder conditions. longdom.org
Knoevenagel-Doebner Condensation with Fluorinated Aromatic Aldehydes
The Knoevenagel-Doebner condensation is a highly effective method for synthesizing α,β-unsaturated acids. organic-chemistry.orgmdpi.com This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270) or piperidine. organic-chemistry.orgyoutube.com The intermediate product then undergoes decarboxylation to yield the cinnamic acid. organic-chemistry.org For the target molecule, 4-fluoro-3-formylbenzoic acid would be reacted with malonic acid in the presence of a suitable base. nih.gov The use of microwave assistance has been shown to accelerate this reaction, offering an efficient route to phenolic acids. frontiersin.org
Table 1: Comparison of Classical Condensation Reactions
| Reaction | Reactants | Catalyst/Reagent | Key Features |
| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid | High temperatures often required. bu.edu |
| Knoevenagel-Doebner Condensation | Aldehyde, Malonic acid | Weak base (e.g., pyridine, piperidine) | Generally milder conditions than Perkin reaction. bu.edu |
Wittig and Horner-Wadsworth-Emmons Olefinations for α,β-Unsaturated Systems
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for creating carbon-carbon double bonds with high stereoselectivity. masterorganicchemistry.comudel.edursc.orgconicet.gov.ar
The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. organic-chemistry.orglibretexts.org For the synthesis of this compound, 4-fluoro-3-formylbenzoic acid would be reacted with a suitable phosphonium ylide, such as (carboxymethylene)triphenylphosphorane. wvu.edu The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. conicet.gov.arresearchgate.net This reaction is renowned for its high (E)-selectivity in the formation of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acid. conicet.gov.arresearchgate.net The starting materials for the HWE synthesis of our target molecule would be 4-fluoro-3-formylbenzoic acid and a phosphonate ester like triethyl phosphonoacetate. The resulting ester would then be hydrolyzed to afford this compound.
Table 2: Olefination Reactions for Cinnamic Acid Synthesis
| Reaction | Key Reagent | Product Intermediate | Stereoselectivity |
| Wittig Reaction | Phosphonium ylide | Alkene | Dependent on ylide stability. organic-chemistry.org |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | α,β-unsaturated ester | Generally high (E)-selectivity. conicet.gov.arresearchgate.net |
Heck Reactions and Other Cross-Coupling Strategies for Cinnamic Acid Formation
The Heck reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency. libretexts.org To synthesize this compound via the Heck reaction, one could couple 3-bromo-4-fluorobenzoic acid with acrylic acid or one of its esters in the presence of a palladium catalyst and a base. nih.gov While the classic Heck reaction uses aryl halides, variations employing arylboronic acids have also been developed. nih.gov A potential challenge can be the need to recycle the palladium catalyst. libretexts.org
Direct Synthesis Methods for Carboxylated and Fluorinated Cinnamic Acids
Direct methods for the synthesis of functionalized cinnamic acids are of significant interest as they can reduce the number of synthetic steps. One such approach involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent. mdpi.comresearchgate.net This method offers an alternative to the use of acid anhydrides as in the Perkin reaction. mdpi.com
Furthermore, recent advancements have focused on the direct carboxylation of various organic molecules using carbon dioxide as a C1 source. While not yet specifically reported for this compound, enzymatic carboxylation and electrochemical methods are emerging as powerful tools for the synthesis of aromatic carboxylic acids. acs.orghokudai.ac.jp For instance, the enzymatic carboxylation of 2-furoic acid to 2,5-furandicarboxylic acid has been demonstrated. acs.org The aerobic oxidation of 5-hydroxymethyl-2-furfural to 2,5-furandicarboxylic acid using gold nanoparticle catalysts is another example of a direct synthesis approach to a dicarboxylic acid. nih.gov These innovative methods hold promise for the future development of more direct and sustainable routes to complex molecules like this compound.
Synthetic Pathways to this compound: A Detailed Examination
The synthesis of this compound, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science, can be approached through established organic reactions. This article explores the primary synthetic methodologies, with a focus on the Knoevenagel condensation as a plausible and efficient route. Furthermore, it delves into enantioselective strategies for obtaining chiral analogs and considers green chemistry approaches to minimize the environmental impact of its synthesis.
Reactivity and Mechanistic Investigations of 5 Carboxy 2 Fluorocinnamic Acid
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Ring
The reactivity of the benzene (B151609) ring in 5-carboxy-2-fluorocinnamic acid towards substitution reactions is governed by the electronic effects of its substituents: the fluorine atom, the acrylic acid group (-CH=CH-COOH), and the carboxylic acid group (-COOH).
Electrophilic Aromatic Substitution (SEAr)
In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of this reaction are dictated by the attached substituent groups. wikipedia.org Activating groups increase the reaction rate by donating electron density to the ring, stabilizing the carbocation intermediate, whereas deactivating groups withdraw electron density, slowing the reaction. wikipedia.orgmasterorganicchemistry.com
For this compound, all substituents are deactivating:
Fluorine: Halogens are an exception, being ortho-, para-directing yet deactivating. They withdraw electron density inductively (deactivating) but can donate electron density through resonance (ortho-, para-directing). wikipedia.org
Carboxylic Acid (-COOH): This group is strongly deactivating and meta-directing due to its electron-withdrawing inductive and resonance effects.
Acrylic Acid Group (-CH=CH-COOH): This vinylogous carboxyl group is also deactivating and meta-directing.
The directing effects of the substituents on the ring are as follows:
Position 1 (-CH=CH-COOH): Directs incoming electrophiles to positions 3 and 5.
Position 2 (-F): Directs incoming electrophiles to positions 3 and 6 (ortho and para, respectively).
Position 5 (-COOH): Directs incoming electrophiles to positions 1 and 3.
Considering these combined effects, electrophilic substitution is significantly disfavored due to the presence of three deactivating groups. If a reaction were forced under harsh conditions, the most likely position for substitution would be position 3, as it is favored by two of the directing groups. Position 6 is another possibility, being para to the fluorine, but is sterically hindered and ortho to two deactivating groups.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comnih.gov
In this compound, the fluorine atom can act as a leaving group. Its displacement is activated by the electron-withdrawing carboxylic acid group at the para position and the acrylic acid group at the meta position. SNAr reactions on electron-poor fluoroarenes are well-established, offering a metal-free method for C-N, C-O, and other bond formations. nih.govnih.gov The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate (Meisenheimer complex) which is stabilized by the electron-withdrawing substituents. masterorganicchemistry.com
| Reaction Type | Key Factors | Predicted Outcome for this compound | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution (SEAr) | -F (deactivating, o,p-directing) -COOH (deactivating, m-directing) -CH=CHCOOH (deactivating, m-directing) | Reaction is highly disfavored. If forced, substitution would likely occur at position 3. | wikipedia.org, masterorganicchemistry.com |
| Nucleophilic Aromatic Substitution (SNAr) | -F as leaving group Activation by para-COOH and meta-CH=CHCOOH groups | Favorable. Nucleophilic attack at C2, displacing fluoride (B91410). Allows formation of C-O, C-N, etc. bonds. | masterorganicchemistry.com, nih.gov |
Addition Reactions Across the Carbon-Carbon Double Bond
The conjugated carbon-carbon double bond in the acrylic acid side chain is susceptible to addition reactions.
Halogenation The addition of halogens, such as bromine (Br₂), across the double bond of cinnamic acid is a well-known reaction. rsc.orgresearchgate.net This reaction proceeds relatively quickly at room temperature. For this compound, the addition of bromine would yield 2,3-dibromo-3-(5-carboxy-2-fluorophenyl)propanoic acid. The electron-withdrawing nature of the substituted phenyl ring may slightly decrease the nucleophilicity of the double bond compared to unsubstituted cinnamic acid, but the reaction is generally efficient. rsc.org
Hydrogenation The double bond can be reduced to a single bond through catalytic hydrogenation. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst, is an effective method for selectively reducing the alkene double bond in cinnamic acid derivatives without affecting the aromatic ring or the carboxylic acid group. berkeley.edu This reaction would convert this compound into 3-(5-carboxy-2-fluorophenyl)propanoic acid. The chemoselectivity of this process is a key advantage, allowing for targeted modification of the side chain. berkeley.edu
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Bromination | Br₂ in an inert solvent (e.g., CH₂Cl₂) | 2,3-dibromo-3-(5-carboxy-2-fluorophenyl)propanoic acid | rsc.org, researchgate.net |
| Catalytic Hydrogenation | H₂, Pd/C catalyst | 3-(5-carboxy-2-fluorophenyl)propanoic acid | berkeley.edu |
| Transfer Hydrogenation | Ammonium formate, Pd/C, heat | 3-(5-carboxy-2-fluorophenyl)propanoic acid | berkeley.edu |
Carboxylic Acid Functional Group Transformations
The two carboxylic acid groups on the molecule can undergo a variety of transformations typical of this functional group.
Esterification of carboxylic acids is a fundamental transformation. For fluorinated aromatic carboxylic acids, esterification with an alcohol like methanol (B129727) can be achieved using various catalytic methods.
Traditional Methods: Fischer esterification using a strong acid catalyst (e.g., H₂SO₄) in excess alcohol is a common approach.
Heterogeneous Catalysis: Metal-Organic Frameworks (MOFs) such as UiO-66-NH₂ have been shown to be effective heterogeneous catalysts for the methyl esterification of fluorinated benzoic acids. researchgate.net This method offers advantages in terms of catalyst reusability and reduced reaction times compared to traditional derivatizing agents. researchgate.net
Kinetic Considerations: The rate of esterification can be influenced by electronic and steric factors. The presence of the electron-withdrawing fluorine atom can increase the electrophilicity of the carboxyl carbon, potentially accelerating the reaction. Kinetic studies on similar systems show that reaction rates generally increase with temperature and catalyst loading. core.ac.uk The use of an excess of the alcohol reactant drives the equilibrium towards the formation of the ester product. core.ac.uk
The conversion of carboxylic acids to amides is crucial in synthesis. Due to the low reactivity of amides, their formation from carboxylic acids typically requires activation.
Activation Methods: Common methods involve converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester, followed by reaction with an amine.
Catalytic Amidation: Direct amidation using catalysts is a more atom-economical approach. Recent advances include methods for the electrophilic activation of simple amides under mild conditions, which can also be applied to the formation of amides from carboxylic acids. acs.orgacs.org For α,β-unsaturated amides, such as those derived from cinnamic acid, these modern methods have proven effective. acs.orgacs.org Catalytic optimization focuses on developing mild conditions that tolerate a wide range of functional groups.
Decarboxylation, the removal of a carboxyl group with the release of CO₂, is a significant reaction for cinnamic acids. researchgate.netrsc.org The reaction can proceed through several pathways:
Metal-Catalyzed Decarboxylation: Transition metals, particularly palladium and ruthenium, can catalyze the decarboxylation of cinnamic acids to form styrenes. researchgate.nettandfonline.com For example, a ruthenium sawhorse complex has been shown to be effective, with apparent activation energies for substituted cinnamic acids ranging from 66 to 142 kJ mol⁻¹. tandfonline.com The mechanism often involves the formation of a metal-carboxylate complex.
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild pathway for decarboxylation. This process typically involves the formation of an aryl carboxyl radical, which then extrudes CO₂ to generate a vinylic radical. researchgate.netprinceton.edu
Thermal Decarboxylation: While often requiring high temperatures, thermal decarboxylation can occur. The presence of electron-withdrawing substituents on an aromatic ring is known to lower the thermal stability of benzoic acid derivatives and facilitate decarboxylation. aiche.org This suggests that the fluorine and second carboxyl group on this compound would make it more susceptible to decarboxylation compared to unsubstituted cinnamic acid. The mechanism often proceeds via a protodecarboxylation pathway. researchgate.net
Fluorine Reactivity: C-F Bond Activation and Functionalization
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. researchgate.net However, its functionalization offers a powerful tool for molecular editing.
Transition Metal-Mediated Activation: The cleavage of C-F bonds in fluoroaromatics can be achieved using transition metal complexes, particularly those of nickel, rhodium, and platinum. researchgate.netnih.gov The reaction typically involves the oxidative addition of the C-F bond to a low-valent metal center. nih.gov For polyfluorinated arenes, these reactions can be highly regioselective. nih.gov While challenging, this approach allows the C-F bond to be formally replaced with C-C, C-H, or other bonds.
Lewis Acid-Assisted Activation: Strong Lewis acids can activate C-F bonds by coordinating to the fluorine atom, which can facilitate nucleophilic attack or generate highly reactive aryl cation intermediates. nih.govnih.gov This strategy can enable thermodynamically challenging transformations. nih.govnih.gov
Photocatalytic Activation: Organic photoredox catalysis has emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes. nih.gov This process involves the generation of a cation radical from the fluoroarene, which dramatically accelerates nucleophilic attack and subsequent fluoride displacement under mild conditions. nih.gov This method has been successfully applied to reactions with various nucleophiles, including amines and carboxylic acids. nih.gov
| Method | Mechanism Principle | Potential Application | Reference |
|---|---|---|---|
| Transition Metal Catalysis (e.g., Ni, Rh) | Oxidative addition of C-F bond to a metal center. | Replacement of -F with alkyl, aryl, or other groups. | researchgate.net, nih.gov |
| Lewis Acid Assistance | Coordination of Lewis acid to fluorine, enhancing its leaving group ability. | Enabling nucleophilic substitution under different conditions. | nih.gov, nih.gov |
| Organic Photoredox Catalysis | Generation of a cation radical to accelerate nucleophilic attack. | Nucleophilic substitution of -F with N- or O-nucleophiles under mild conditions. | nih.gov |
Radical Reactions Involving Cinnamic Acid Moieties
The study of radical reactions involving cinnamic acid and its derivatives is a significant area of research, driven by their roles in biological systems as antioxidants and their applications in polymer science. While direct experimental studies on the radical reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of the cinnamic acid scaffold and the known electronic effects of its substituents: a fluorine atom at the 2-position and a carboxyl group at the 5-position of the phenyl ring.
Cinnamic acid derivatives can participate in radical reactions through several pathways, primarily involving the donation of a hydrogen atom from a phenolic hydroxyl group (if present) to scavenge free radicals, or through radical addition to the alkene double bond. The presence of substituents on the phenyl ring significantly modulates the stability of the resulting radical intermediates and thus influences the reaction kinetics and mechanisms.
In the context of radical scavenging, the antioxidant activity of phenolic cinnamic acids, such as caffeic acid and ferulic acid, is well-documented. researchgate.netnih.govpan.olsztyn.pl These compounds can donate a hydrogen atom from a hydroxyl group to a free radical, forming a stable phenoxyl radical that is resonance-stabilized by the delocalization of the unpaired electron across the aromatic ring and the propenoic acid side chain. nih.gov The efficiency of this process is highly dependent on the number and position of hydroxyl groups. pan.olsztyn.pl For this compound, which lacks a hydroxyl group on the phenyl ring, this primary mechanism of radical scavenging is not applicable.
However, the cinnamic acid moiety itself can interact with radicals. Free radical addition to the double bond is a known reaction for alkenes. sigmaaldrich.com The regioselectivity of this addition is influenced by the stability of the resulting radical intermediate. For cinnamic acid, radical attack can occur at either the α- or β-carbon of the double bond. The presence of the phenyl ring and the carboxylic acid group influences the electron distribution of the double bond and the stability of the potential radical intermediates.
The fluorine atom at the ortho position and the carboxylic acid group at the meta position of this compound are expected to exert strong electronic effects. Fluorine is a highly electronegative atom and exhibits a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The carboxyl group is also strongly electron-withdrawing (-I and -M effects). These substituents will decrease the electron density of the aromatic ring and the double bond, which can influence the susceptibility of the molecule to radical attack. For instance, a decrease in electron density on the double bond might make it less susceptible to attack by electrophilic radicals.
Furthermore, photochemical reactions, such as photodimerization, are a hallmark of cinnamic acids, often proceeding through radical or excited-state mechanisms. nih.gov The solid-state photodimerization of trans-cinnamic acid to form truxillic acids is a classic example of a [2+2] cycloaddition that can be initiated by UV light. The substitution pattern on the phenyl ring can influence the crystal packing and the electronic properties of the excited state, thereby affecting the course and efficiency of such photoreactions.
Mechanistic investigations into the radicals of cinnamic acid derivatives often employ techniques like Electron Spin Resonance (ESR) spectroscopy. nih.gov ESR studies on radicals of hydroxycinnamic acids have provided insights into the structure and conformation of the resulting phenoxyl radicals, including the delocalization of the unpaired electron and the geometry of the molecule. nih.gov While no specific ESR data for this compound is available, such studies would be invaluable in determining the structure of any radical intermediates formed during its reactions.
The following table summarizes the radical scavenging activities of various cinnamic acid derivatives, providing a comparative context for the potential reactivity of this compound. It is important to note that these compounds possess hydroxyl groups, which are the primary sites for radical scavenging, a feature absent in the target molecule.
Radical Scavenging Activity of Selected Cinnamic Acid Derivatives
| Compound | DPPH Radical Scavenging Activity (IC50, µg/mL) | Reference |
|---|---|---|
| Gallic Acid | 6.08 | researchgate.net |
| Caffeic Acid | - | researchgate.net |
| Ferulic Acid | - | researchgate.net |
| Dihydroferulic Acid | 10.66 | researchgate.net |
Another important aspect of radical chemistry involving cinnamic acid derivatives is their participation in polymerization reactions. Cinnamic acid and its esters can undergo free-radical polymerization, although their reactivity is generally lower than that of more common vinyl monomers. The substituents on the phenyl ring can influence the reactivity of the monomer and the properties of the resulting polymer.
Derivatization and Chemical Transformations of 5 Carboxy 2 Fluorocinnamic Acid
Synthesis of Esters and Amides for Material Science Applications
The carboxylic acid group of 5-Carboxy-2-fluorocinnamic acid is a prime site for derivatization to form esters and amides. These derivatives are of particular interest in material science due to their potential to be incorporated into polymers, liquid crystals, and other advanced materials. The synthesis of these compounds can be achieved through various established methods.
Esterification is commonly carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions. Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.
Amide synthesis typically involves the activation of the carboxylic acid, for instance, by converting it into an acyl chloride or using a peptide coupling reagent, followed by reaction with a primary or secondary amine. beilstein-journals.org The choice of coupling reagent, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-(morpholino)carbenium hexafluorophosphate (B91526) (COMU), can be critical in achieving high yields, particularly for complex amine substrates. beilstein-journals.org
The resulting esters and amides of this compound can be designed to possess specific properties. For example, the incorporation of long alkyl chains can enhance solubility in organic solvents, while the introduction of photo-responsive or liquid-crystalline moieties can lead to materials with tunable optical or electronic properties.
Table 1: Illustrative Examples of Ester and Amide Synthesis from Cinnamic Acid Derivatives
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Application Area |
|---|---|---|---|---|
| Cinnamic Acid | Ethanol | H₂SO₄ | Ethyl Cinnamate | Fragrance, Polymer Precursor |
| Cinnamic Acid | Aniline | DCC | N-Phenylcinnamamide | Biologically Active Scaffold |
Formation of Anhydrides and Acyl Halides as Activated Intermediates
To enhance the reactivity of the carboxylic acid group for subsequent transformations, this compound can be converted into more reactive intermediates such as anhydrides and acyl halides. These activated forms are not typically isolated but are generated in situ for immediate use in further reactions.
Acyl chlorides, the most common acyl halides, are readily prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The reaction with thionyl chloride is particularly convenient as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. libretexts.org Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acyl bromide. libretexts.org
Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often facilitated by a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by heating. nih.gov A more controlled method involves the reaction of an acyl chloride with the carboxylate salt of the acid. masterorganicchemistry.com Mixed anhydrides can also be prepared, which are useful in peptide synthesis.
These activated intermediates are highly susceptible to nucleophilic attack and serve as versatile precursors for the synthesis of esters, amides, and other derivatives under mild conditions.
Cycloaddition Reactions Involving the Cinnamoyl Moiety
The carbon-carbon double bond in the cinnamoyl moiety of this compound is a key feature that allows for participation in cycloaddition reactions, most notably [2+2] photocycloadditions. These reactions are a powerful tool for the synthesis of cyclobutane (B1203170) rings, which are valuable structural motifs in organic chemistry and material science. digitellinc.com
Upon exposure to ultraviolet (UV) light, the double bonds of two molecules of the cinnamic acid derivative can align and react to form a cyclobutane ring. digitellinc.com The regiochemistry and stereochemistry of the resulting cyclobutane product are highly dependent on the reaction conditions, such as the solvent and the presence of templates or sensitizers. In the solid state, the crystal packing of the molecules can pre-organize the double bonds, leading to highly selective and efficient cycloadditions. digitellinc.com This approach is a cornerstone of green chemistry as it often proceeds without the need for solvents and can result in the formation of a single product isomer. digitellinc.com
The resulting dicarboxylic acid-functionalized cyclobutanes can be used as monomers for the synthesis of polyesters and polyamides with unique rigid structures.
Table 2: Examples of [2+2] Photocycloaddition of Cinnamic Acid Derivatives
| Starting Material | Reaction Condition | Product Type | Significance |
|---|---|---|---|
| trans-Cinnamic Acid | UV irradiation in solution | Mixture of cyclobutane isomers | Demonstrates feasibility of cycloaddition |
| trans-Cinnamic Acid | UV irradiation in solid state | α-Truxillic acid or β-truxinic acid | High stereoselectivity due to crystal packing |
Hydrogenation and Reduction Strategies for Saturated Derivatives
The alkene double bond and the carboxylic acid group of this compound can be selectively reduced to yield saturated derivatives. These transformations are crucial for modifying the electronic properties and conformational flexibility of the molecule.
Catalytic hydrogenation is the most common method for reducing the carbon-carbon double bond. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a widely used and efficient choice. berkeley.edu The reaction is typically carried out under an atmosphere of hydrogen gas or by using a hydrogen donor such as ammonium (B1175870) formate (B1220265) in a process known as transfer hydrogenation. berkeley.edu This method is generally chemoselective for the alkene, leaving the carboxylic acid and the aromatic ring intact. berkeley.edu
Reduction of the carboxylic acid group to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). pdx.edu However, this reagent will also reduce the double bond. A biocatalytic approach using enzymes from hyperthermophiles like Pyrococcus furiosus offers a green alternative for the selective reduction of carboxylic acids to alcohols, potentially leaving other functional groups untouched. rsc.org
Table 3: Reduction Strategies for Cinnamic Acid and its Derivatives
| Functional Group | Reagent/Catalyst | Product |
|---|---|---|
| Alkene | H₂/Pd/C | 3-Phenylpropanoic acid derivative |
| Alkene | Formic Acid/Rhodium Catalyst | 3-Phenylpropanoic acid derivative chemmethod.com |
| Carboxylic Acid | LiAlH₄ | 3-Phenylpropan-1-ol derivative |
Halogenation and Other Electrophilic Additions to the Alkene
The electron-rich double bond of the cinnamoyl group is susceptible to electrophilic addition reactions, including halogenation. These reactions provide a pathway to introduce new functional groups onto the aliphatic chain of the molecule.
The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds readily, typically in an inert solvent like dichloromethane. This reaction results in the formation of a dihalo-substituted propanoic acid derivative. The reaction mechanism involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, leading to anti-addition.
In the presence of water or other nucleophilic solvents, the reaction can lead to the formation of halohydrins. Enzymatic halogenation using chloroperoxidase in the presence of a halide ion and hydrogen peroxide can also be employed to produce 2-halo-3-hydroxycarboxylic acids from cinnamic acid derivatives. nih.gov This biocatalytic method can offer high selectivity and milder reaction conditions compared to traditional chemical methods. nih.gov
Another important electrophilic addition is hydrohalogenation, the addition of a hydrogen halide (e.g., HBr or HCl) across the double bond. This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.
These halogenated derivatives can serve as versatile intermediates for further synthetic modifications, such as dehydrohalogenation to form alkynes or nucleophilic substitution reactions.
Spectroscopic and Structural Characterization Methodologies for 5 Carboxy 2 Fluorocinnamic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different proton environments and their neighboring atoms. The vinylic protons of the acrylic acid moiety typically appear as doublets in the downfield region, with a coupling constant (J value) of around 15 Hz, which is characteristic of a trans configuration. The aromatic protons would present as a complex multiplet pattern due to their distinct electronic environments influenced by the fluorine and two carboxyl groups. The acidic protons of the two carboxyl groups would likely appear as broad singlets at a very downfield chemical shift, often above 10 ppm, and their signals can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbon atoms of the two carboxyl groups are expected to resonate at the most downfield positions, typically in the range of 165-185 ppm. The aromatic and vinylic carbons would appear in the region of approximately 110-150 ppm. The presence of the electronegative fluorine atom would cause characteristic splitting of the signals for the carbon atoms in its vicinity (C-F coupling). For instance, the carbon directly bonded to the fluorine (C2) would appear as a doublet with a large coupling constant.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In 5-Carboxy-2-fluorocinnamic acid, a single resonance is expected. The chemical shift of this signal would be influenced by the electronic environment of the aromatic ring. The coupling of the ¹⁹F nucleus with neighboring ¹H and ¹³C nuclei can provide further structural information.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Based on Analogous Compounds)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity |
| Carboxyl Protons | >10 | - | Broad Singlet |
| Vinylic Protons | 6.3 - 7.8 | 115 - 145 | Doublets |
| Aromatic Protons | 7.2 - 8.0 | 115 - 165 | Multiplets |
| Carboxyl Carbons | - | 165 - 185 | Singlets |
| Aromatic C-F | - | 158 - 165 (d, ¹JCF ≈ 250 Hz) | Doublet |
Note: The data in this table is predictive and based on the analysis of similar compounds, not on experimental measurements of this compound.
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and alkene functional groups. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹ due to hydrogen bonding between the carboxylic acid groups. nist.gov The C=O stretching vibration of the carboxyl groups should give rise to a strong, sharp peak between 1710 and 1760 cm⁻¹. nist.gov Conjugation with the benzene (B151609) ring and the double bond typically lowers this frequency to around 1710 cm⁻¹. nist.gov The C=C stretching of the alkene will likely appear around 1630 cm⁻¹, and C-H stretching vibrations of the aromatic ring and vinyl group are expected just above 3000 cm⁻¹. The C-F bond will have a characteristic stretching vibration in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the C=C stretching of the aromatic ring and the alkene. The symmetric C=O stretching of the carboxylic acid dimer may also be observed. The nitrile group (-C≡N), if present in a derivative, would give a very strong and characteristic Raman band around 2230 cm⁻¹. docbrown.info
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1710-1760 (strong) | Moderate |
| Alkene | C=C stretch | ~1630 (moderate) | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 (moderate) | Strong |
| C-F | C-F stretch | 1000-1400 (strong) | Moderate |
Note: The data in this table is based on typical vibrational frequencies for the respective functional groups. nist.govchemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₇FO₄), the expected molecular weight is approximately 210.15 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 210. The fragmentation of cinnamic acid derivatives often involves the loss of small, stable molecules. For this compound, prominent fragmentation pathways would likely include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and carbon dioxide (-CO₂, M-44). biophysics.org The presence of the fluorine atom would also influence the fragmentation pattern, and fragments containing fluorine would be identifiable by their characteristic isotopic pattern.
Predicted Fragmentation Pattern for this compound
| Fragment | m/z Value | Possible Neutral Loss |
| [C₁₀H₇FO₄]⁺ | 210 | - |
| [C₁₀H₆FO₃]⁺ | 193 | OH |
| [C₉H₆FO₂]⁺ | 165 | COOH |
| [C₉H₇FO₂]⁺ | 166 | CO₂ |
Note: The fragmentation pattern is predictive and based on general fragmentation rules for carboxylic acids. biophysics.org
X-ray Crystallography for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the cinnamic acid backbone and the orientation of the two carboxyl groups relative to the benzene ring. It would also provide definitive evidence of the trans or cis configuration of the double bond. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which are crucial in determining the physical properties of the solid. While no crystal structure for this compound is currently available in the cited literature, this technique remains the gold standard for solid-state structural elucidation.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if chiral derivatives are studied)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for the stereochemical analysis of chiral molecules. While this compound itself is not chiral, chiral derivatives could be synthesized, for example, by esterification with a chiral alcohol or by the introduction of a chiral center elsewhere in the molecule.
For such chiral derivatives, CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. In the case of a chiral derivative of this compound, the aromatic ring and the conjugated acrylic acid system would act as chromophores. The sign and intensity of the Cotton effects in the CD spectrum would provide information about the absolute configuration of the chiral centers and the preferred conformation of the molecule in solution. The study of chiral cinnamic acid derivatives has shown that they can exhibit strong CD signals, indicating their potential for applications in chiral sensing and materials. colorado.edu
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 5-Carboxy-2-fluorocinnamic acid, methods like Hartree-Fock (HF) or more commonly, Density Functional Theory (DFT), are employed to determine its most stable conformation (ground state geometry).
These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. For instance, the calculations would confirm the planarity of the phenyl ring and the trans configuration of the double bond in the cinnamic acid moiety. The presence of the ortho-fluorine atom can influence the orientation of the adjacent carboxylic acid group through steric and electronic effects.
Key parameters obtained from these calculations include:
Bond Lengths: The distances between bonded atoms (e.g., C=C, C-C, C-O, O-H, C-F).
Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, O=C-O).
Electronic structure analysis provides insights into the molecule's reactivity. Properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are calculated. The MEP map visually represents the regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a crucial indicator of chemical reactivity and kinetic stability.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
While specific DFT studies on the reaction mechanisms of this compound are not widely published, DFT is a standard method for such investigations. It could be applied to elucidate the mechanisms of reactions this compound might undergo, such as esterification of its carboxylic acid groups or addition reactions at the double bond.
For a given reaction, DFT calculations can map out the entire potential energy surface. This involves:
Optimizing Geometries: Calculating the structures of reactants, products, and any intermediates.
Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.
Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the located transition state correctly connects the reactants and products.
By applying this methodology, researchers could predict the most likely pathways for the synthesis or degradation of this compound, providing a theoretical foundation to guide experimental work.
Prediction of Spectroscopic Properties
Computational methods are extensively used to predict spectroscopic data, which aids in the identification and characterization of compounds. For this compound, theoretical spectra can be calculated and compared with experimental data.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of C=O, O-H, and C=C bonds, or the bending of C-H bonds. This theoretical spectrum is invaluable for assigning the peaks in an experimental IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, particularly DFT using the GIAO (Gauge-Independent Atomic Orbital) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting electronic transitions. mdpi.com It calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of peaks in a UV-Vis spectrum. mdpi.com These transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO). mdpi.com
Table 1: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative, as specific published computational data for this exact molecule is not available. The values represent typical outputs from such calculations.
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| ¹H NMR Shift (Vinyl H) | δ 6.5 - 7.8 ppm | DFT (B3LYP/6-31G*) |
| ¹³C NMR Shift (Carboxyl C) | δ 165 - 175 ppm | DFT (B3LYP/6-31G*) |
| IR Frequency (C=O Stretch) | ν 1680 - 1720 cm⁻¹ | DFT (B3LYP/6-31G*) |
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape.
An MD simulation solves Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. nih.gov The simulation generates a trajectory that shows how the positions and velocities of the atoms evolve. This is particularly useful for understanding:
Conformational Flexibility: The rotation around single bonds, such as the bond connecting the phenyl ring to the acrylic acid side chain, and the orientation of the two carboxylic acid groups.
Solvent Effects: MD simulations can explicitly include solvent molecules (e.g., water or DMSO), providing a more realistic model of how the environment affects the molecule's shape and behavior.
Thermodynamic Properties: By analyzing the trajectory, one can calculate properties like the average potential energy and identify the most populated (i.e., most stable) conformations at a given temperature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their activity. nih.gov In the context of chemical activity (not biological), a QSAR study on derivatives of this compound could correlate structural features with properties like reaction rates or equilibrium constants.
The process involves:
Dataset Selection: A series of related compounds with measured chemical activity data is chosen.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated using computational chemistry. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices). nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the observed activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov
For a series of substituted fluorocinnamic acids, a QSAR model could, for example, predict how changes in the substitution pattern on the phenyl ring affect the pKa of the carboxylic acid groups or the rate of a specific chemical reaction.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Applications in Advanced Chemical Synthesis and Material Science
Utility as a Building Block in Complex Organic Synthesis
The structural attributes of 5-Carboxy-2-fluorocinnamic acid make it a highly versatile starting material in the synthesis of complex organic molecules. The presence of two distinct carboxylic acid groups with different reactivities, along with the fluorinated phenyl ring and the α,β-unsaturated system, offers multiple sites for chemical modification.
Cinnamic acids and their derivatives are well-established precursors in a variety of organic reactions. nih.govjocpr.com The carboxylic acid and vinyl groups of these compounds can undergo numerous transformations to build molecular complexity. For instance, the carboxylic acid can be converted to esters, amides, or acid halides, enabling the introduction of a wide range of functional groups. nih.govbeilstein-journals.org The double bond can participate in addition reactions, cycloadditions, and cross-coupling reactions, further expanding the synthetic possibilities.
The fluorine substituent on the aromatic ring of this compound introduces unique electronic properties and can influence the regioselectivity of subsequent reactions. Fluorine's high electronegativity can impact the acidity of the carboxylic acid groups and the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions. nih.gov This allows for precise control over the synthetic outcome, a crucial aspect in the construction of intricate molecular architectures, including those with potential biological activity. nih.govnih.govnih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Structures |
| Carboxylic Acids | Esterification, Amidation, Acid Halide Formation | Esters, Amides, Acyl Halides |
| Alkene | Hydrogenation, Halogenation, Epoxidation, Cycloaddition, Heck Coupling | Saturated Carboxylic Acids, Dihaloalkanes, Epoxides, Cycloadducts, Arylated Products |
| Aromatic Ring | Nucleophilic Aromatic Substitution, Directed C-H Functionalization | Substituted Phenyl Derivatives |
Precursor for Fluorinated Polymers and Copolymers
The development of advanced polymers with tailored properties is a cornerstone of modern material science. Fluorinated polymers, in particular, are prized for their exceptional thermal stability, chemical resistance, and unique surface properties. researchgate.net While direct polymerization of this compound is not widely documented, its structural similarity to other polymerizable monomers, such as vinylbenzoic acid, suggests its potential as a precursor for novel fluorinated polymers and copolymers. researchgate.netmdpi.comcore.ac.uk
The vinyl group of this compound could potentially undergo polymerization through various mechanisms, including free radical or controlled radical polymerization techniques. researchgate.net The resulting polymer would feature a poly(acrylic acid) backbone with pendant fluorinated carboxyphenyl groups. Such a polymer could exhibit interesting properties, including enhanced thermal stability due to the fluorine substitution and the potential for post-polymerization modification of the carboxylic acid groups.
Furthermore, this compound could be copolymerized with other vinyl monomers to create a wide range of functional copolymers. By carefully selecting the comonomer, it would be possible to fine-tune the properties of the resulting material, such as its solubility, mechanical strength, and thermal behavior. The incorporation of the fluorinated carboxy-functionalized monomer unit could impart desirable characteristics like improved adhesion, dye-binding capabilities, or specific interactions with other materials. The synthesis of poly(4-vinylbenzoic acid) and its use as a binder in battery applications highlights the potential for polymers derived from carboxy-substituted vinylaromatic monomers. osti.govpolymersource.caacs.org
Role in the Synthesis of Optoelectronic Materials
Fluorinated organic materials have garnered significant attention for their applications in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The introduction of fluorine atoms into conjugated organic molecules can profoundly influence their electronic properties, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This, in turn, can enhance electron injection, improve resistance to oxidative degradation, and lead to the development of n-type or ambipolar organic semiconductors. rsc.org
Given these established principles, this compound represents a promising building block for the synthesis of novel optoelectronic materials. Its conjugated system, extending from the phenyl ring through the double bond to the carboxylic acid, can be incorporated into larger π-conjugated structures. The presence of the fluorine atom is expected to lower the HOMO and LUMO energy levels of the resulting materials, a desirable feature for many electronic applications. rsc.org
Moreover, the carboxylic acid functionalities provide convenient handles for further synthetic modifications, allowing for the attachment of other chromophores or functional groups to tune the material's optical and electronic properties. For example, the carboxylic acid could be used to link the molecule to metal complexes or other organic moieties to create advanced materials for applications in sensing or light-emitting devices. The study of cyclotriguaiacyclene-functionalized trans-cinnamic acid derivatives for solar cell applications underscores the potential of cinnamic acid-based systems in optoelectronics. rsc.org
Development of Chemical Probes and Tags
Fluorescent chemical probes are indispensable tools in biomedical research and diagnostics, enabling the visualization and tracking of specific biomolecules and cellular processes. The design of effective probes often involves the strategic incorporation of fluorophores and recognition elements into a single molecule. Cinnamic acid derivatives have been successfully employed as scaffolds for the development of fluorescent probes. frontiersin.orgresearchgate.net
This compound possesses the key structural features that make it an attractive candidate for the development of novel chemical probes. The cinnamic acid core can serve as a part of the fluorophore system, while the carboxylic acid groups provide a reactive site for conjugation to biomolecules or other targeting moieties. The fluorine atom can enhance the photophysical properties of the probe, such as its quantum yield and photostability, and can also influence its cellular uptake and distribution. nih.govprinceton.edu
For instance, one of the carboxylic acid groups could be coupled to a targeting ligand that specifically binds to a protein or enzyme of interest. The other carboxylic acid could be used to modulate the probe's solubility or to attach other functional groups. The inherent fluorescence of the resulting conjugate could then be used to monitor the location and activity of the target biomolecule within a living cell. The development of fluorescent probes for detecting fluoride (B91410) ions in biological systems further highlights the synergy between fluorine chemistry and probe design. rsc.org
Integration into Supramolecular Assemblies and Frameworks
Supramolecular chemistry, the study of non-covalent interactions between molecules, has led to the development of a wide range of functional materials, including metal-organic frameworks (MOFs) and other complex assemblies. nsf.gov These materials are constructed from molecular building blocks that self-assemble into well-defined, extended structures. The properties of these materials are dictated by the shape, size, and functionality of the constituent molecules.
This compound is an excellent candidate for use as a building block in supramolecular chemistry. The two carboxylic acid groups can act as coordination sites for metal ions, leading to the formation of coordination polymers and MOFs. rsc.orgrsc.org The rigid and planar nature of the cinnamic acid backbone can help to control the geometry and porosity of the resulting framework. The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can further direct the self-assembly process and stabilize the final structure. scispace.com
The use of cinnamic acid derivatives in the synthesis of flexible MOFs has been demonstrated to allow for the tuning of the framework's dynamic properties. rsc.org Similarly, the integration of this compound into such frameworks could lead to materials with novel guest-responsive behaviors. Furthermore, the synthesis of supramolecular systems based on trans-cinnamic acid for liquid crystalline applications showcases the potential of these molecules to form ordered, self-assembled structures. rsc.orgnih.gov
Enzymatic Transformations and Biocatalysis Involving Cinnamic Acid Derivatives
The burgeoning field of biocatalysis offers promising avenues for the synthesis and modification of complex organic molecules under mild and environmentally benign conditions. Within this context, enzymes that act on cinnamic acid and its derivatives are of significant interest due to the prevalence of the cinnamoyl scaffold in a wide array of natural products and synthetic compounds. This section delves into the enzymatic transformations, particularly carboxylation and decarboxylation, relevant to cinnamic acid derivatives, with a specific focus on the potential biocatalytic routes applicable to 5-Carboxy-2-fluorocinnamic acid.
Analytical Method Development for Detection and Quantification in Chemical Systems
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 5-Carboxy-2-fluorocinnamic acid. The development of an effective HPLC method involves the careful selection of a column, mobile phase, and detector to achieve optimal separation and detection.
Method Development: A common approach for analyzing cinnamic acid and its derivatives is reverse-phase HPLC. scirp.orgrsc.org A C18 column is frequently employed due to its ability to separate compounds based on hydrophobicity. scirp.orgrsc.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous component, often acidified with formic or acetic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape, and an organic modifier like methanol (B129727) or acetonitrile. rsc.orgpensoft.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with varying polarities. scirp.orgresearchgate.net
Detection is commonly achieved using a UV detector, as the cinnamic acid structure possesses a strong chromophore that absorbs UV light. scirp.orgresearchgate.net The presence of the aromatic ring and conjugated double bond results in a characteristic maximum absorbance (λmax) in the UV region, typically between 270-300 nm for cinnamic acid derivatives. researchgate.netresearchgate.net For this compound, the λmax would be determined experimentally by scanning a standard solution across the UV spectrum.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic carboxylic acids. scirp.orgresearchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization of the carboxyl group, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the reverse-phase column. rsc.org |
| Gradient | 20% B to 100% B over 30 minutes | Allows for the separation of components with a range of polarities. scirp.org |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. scirp.orgresearchgate.net |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. pensoft.netmdpi.com |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. scirp.org |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and determination of λmax. |
| Detection Wavelength | ~280-300 nm (to be determined experimentally) | Cinnamic acids have strong absorbance in this region. researchgate.net |
Method Validation: Once developed, the HPLC method must be validated to ensure its reliability for its intended purpose. chromatographyonline.com Validation is performed according to established guidelines and typically includes the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. This is often demonstrated through forced degradation studies. chromatographyonline.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. pensoft.netnih.gov
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable levels of precision, accuracy, and linearity. chromatographyonline.com
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pensoft.netnih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar and non-volatile compound due to the presence of the carboxylic acid group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis. nih.gov
Derivatization: The most common derivatization strategy for compounds containing carboxylic acid and hydroxyl groups is silylation. nih.govresearchgate.net This process involves replacing the active hydrogen atoms in these functional groups with a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com For compounds that also contain ketone or aldehyde groups, a two-step derivatization involving methoximation followed by silylation is often employed to prevent the formation of multiple derivatives due to tautomerization. researchgate.netyoutube.com For this compound, silylation of the carboxylic acid group would be the primary reaction.
The general reaction is as follows: R-COOH + MSTFA → R-COOSi(CH3)3
This TMS-ester is significantly more volatile than the parent carboxylic acid, allowing it to be analyzed by GC.
Table 2: Typical GC-MS Analysis Parameters for Derivatized this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | A highly effective silylating agent that increases volatility. youtube.com |
| Reaction Conditions | 30-60 minutes at 37-70 °C | Standard conditions to ensure complete derivatization. youtube.com |
| GC Column | Non-polar or semi-polar capillary column (e.g., DB-5ms) | Provides good separation for a wide range of derivatized compounds. |
| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Temperature Program | Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 300°C) | Allows for the separation of compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for confident identification. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
Spectrophotometric Assays for Reaction Monitoring
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used to monitor the progress of chemical reactions involving this compound. This method relies on the principle that the concentration of a substance in a solution is proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert law).
To monitor a reaction, such as the synthesis or degradation of this compound, the UV-Vis spectrum of the reaction mixture can be recorded at different time points. nih.gov A change in the concentration of the starting material or the formation of a product will result in a corresponding change in the absorbance at a specific wavelength. By monitoring the absorbance at the λmax of either the reactant or the product, a reaction profile can be generated. For example, in a synthesis reaction, an increase in absorbance at the λmax of this compound would indicate its formation. nih.gov
This technique is particularly useful for determining reaction kinetics and optimizing reaction conditions.
Advanced hyphenated techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, a more selective and sensitive technique is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this type of application. nih.gov
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. ekb.eg The HPLC component separates the target analyte from other components in the sample, as described in section 9.1. The eluent from the HPLC is then introduced into the mass spectrometer.
Mass Spectrometry: In the mass spectrometer, the analyte molecules are ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. ekb.eg For a carboxylic acid, analysis is often performed in negative ion mode, where the molecule is deprotonated to form [M-H]⁻. ekb.eg
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In the most common mode, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the first mass spectrometer (Q1) is set to select the deprotonated molecule (the precursor ion) of this compound. This precursor ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor for one or more specific fragment ions (product ions). researchgate.net This process is highly specific, as only a compound with the correct precursor ion mass that fragments to produce the correct product ion mass will be detected.
The development of an LC-MS/MS method would involve optimizing the chromatographic conditions and the mass spectrometer parameters, including the selection of the most abundant and stable precursor-to-product ion transitions.
Table 3: Conceptual LC-MS/MS Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | UHPLC | Provides faster analysis and better resolution than conventional HPLC. nih.gov |
| Column | C18 (e.g., 1.8 µm particle size) | Compatible with fast LC and provides good retention. researchgate.net |
| Mobile Phase | Acetonitrile/water with 0.1% formic acid | Common mobile phase for reverse-phase LC-MS. mdpi.comnih.gov |
| Ion Source | Electrospray Ionization (ESI) | Efficiently ionizes polar molecules like carboxylic acids. nih.gov |
| Polarity | Negative Ion Mode | Forms the [M-H]⁻ ion from the carboxylic acid group. ekb.eg |
| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ of this compound | Selects the ion of interest for fragmentation. |
| Product Ions (Q3) | Specific fragment ions | Provides high selectivity and confirmation of identity. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Offers high sensitivity and specificity for quantification in complex matrices. researchgate.net |
This advanced technique allows for the accurate and precise quantification of this compound at very low concentrations, even in the presence of a multitude of interfering substances. mdpi.com
Future Directions in 5 Carboxy 2 Fluorocinnamic Acid Research
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of cinnamic acids and their derivatives is a well-established field, but the introduction of a fluorine substituent and a second carboxylic acid group presents unique challenges and opportunities for innovation. Future research is likely to move beyond traditional methods like the Perkin or Knoevenagel-Doebner condensations, which can require harsh conditions. uns.ac.idyoutube.com
A promising avenue is the advancement of catalytic Heck-type coupling reactions. The development of stable, recyclable, solid-supported palladium(II) catalysts has shown high efficiency for synthesizing cinnamic acid. google.com Adapting these systems for the coupling of a fluorinated aryl halide with acrylic acid or its derivatives could provide a more direct and robust route to 5-Carboxy-2-fluorocinnamic acid. google.com Another approach involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using reagents like boron tribromide, which has been shown to produce various cinnamic acids in good yields. mdpi.comresearchgate.netresearchgate.net
Furthermore, inspiration can be drawn from the synthesis of other functionalized carboxylic acids. For instance, selenium-catalyzed oxidation of aldehydes in water offers a green method to produce carboxylic acids under mild conditions. mdpi.com Investigating similar catalytic oxidation of a suitable cinnamaldehyde (B126680) precursor could yield this compound efficiently.
| Potential Catalytic System | Reaction Type | Advantages |
| Solid-Supported Palladium(II) | Mizoroki-Heck Coupling | High efficiency, catalyst recyclability, stability. google.com |
| Boron Tribromide/4-DMAP | Direct Condensation | One-pot synthesis, good to high yields for various derivatives. mdpi.comresearchgate.net |
| Selenium-based Catalysts | Aldehyde Oxidation | Mild conditions, use of water as a green solvent, potential for catalyst recycling. mdpi.com |
| Pyridine-free Base Catalysis | Knoevenagel Condensation | Avoids hazardous solvents like pyridine (B92270), more eco-friendly. rsc.org |
Design and Synthesis of Advanced Functional Derivatives
The true potential of this compound lies in its use as a building block for more complex molecules with tailored functions. nih.gov The presence of two carboxylic acid groups and an alkene moiety allows for a wide range of chemical modifications, including esterification, amidation, and polymerization. nih.gov
A significant future direction is the synthesis of conjugates for biomedical applications. Research has already shown that conjugating hydroxycinnamic acids with other molecules, such as the 5-fluorouracil (B62378) prodrug 5'-deoxy-5-fluorocytidine, can yield derivatives with potent anti-pancreatic cancer activity. mdpi.com Applying this strategy to this compound could lead to novel anticancer agents. The fluorine atom can enhance metabolic stability and binding affinity, properties highly desirable in drug design. rsc.orgnih.gov
In materials science, this compound could serve as a unique monomer for advanced polymers. Cinnamic acid derivatives are well-known for their use in creating photoresponsive polymers, where the double bond can undergo [2+2] cycloaddition upon UV exposure. mdpi.com The fluorine substituent would likely impart unique properties to the resulting polymers, such as increased thermal stability, hydrophobicity, and altered optical properties. rsc.org These materials could find use in smart coatings, adhesives, and advanced photolithography. researchgate.netmdpi.com
Deeper Mechanistic Insights into Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the behavior of new derivatives. For this compound, several areas warrant deeper mechanistic investigation.
One area is the study of its photochemical reactions. The dimerization of cinnamic acid to form truxillic acid is a classic topochemical reaction. esrf.fr Time-resolved X-ray Raman spectroscopy has been used to monitor the changes in electronic structure during this reaction in real-time. esrf.fr Applying similar advanced spectroscopic techniques to this compound would reveal how the fluorine and second carboxyl group influence the reaction kinetics and product distribution.
Another area is understanding its interactions in biological systems. For derivatives designed as therapeutic agents, molecular modeling and docking studies can provide insight into how they bind to target proteins. mdpi.com Such computational studies can elucidate the role of the fluorine atom in hydrogen bonding or other interactions, guiding the rational design of more potent and selective drugs.
Development of Sustainable Production Methods
The chemical industry is increasingly focused on green and sustainable manufacturing processes. Future research on this compound should prioritize the development of production methods that are environmentally benign and economically viable. rsc.org
This includes the use of green solvents, such as water, and the development of catalytic systems that operate under mild conditions and can be easily recycled. google.commdpi.com The principles of biocatalysis, which uses enzymes or whole-cell systems, offer a promising path forward. nih.gov While not yet applied to this specific molecule, biocatalytic routes are being developed for related compounds like 2,5-furandicarboxylic acid (FDCA), demonstrating the potential for producing complex carboxylic acids from renewable feedstocks under mild conditions. nih.gov
Furthermore, solvent-free reaction conditions, such as those achieved through microwave-assisted synthesis or mechanochemistry, should be explored. rsc.org These techniques can reduce waste, lower energy consumption, and sometimes lead to higher yields and novel products. The synthesis of cinnamic acids has been achieved using microwave heating with non-toxic catalysts, providing a template for future work. rsc.org
Expanding Applications in Emerging Fields of Chemical Science
The unique combination of functional groups in this compound opens doors to applications in various emerging fields. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the efficacy of drugs. rsc.orgacs.org
Medicinal Chemistry: Beyond anticancer agents, fluorinated compounds are being explored for a wide range of therapeutic applications. nih.govnih.gov Derivatives of this compound could be designed as inhibitors of specific enzymes or as novel anti-inflammatory or antimicrobial agents. The fluorine atom can improve key pharmacological properties like membrane permeability and metabolic stability. acs.org
Materials Science and Bioengineering: The ability of cinnamic acid derivatives to form photoresponsive polymers is highly valuable. mdpi.comrsc.org Fluorinated polymers derived from this monomer could be used to create advanced hydrogels for tissue engineering, drug delivery vehicles, or surfaces with switchable properties. nih.gov Fluorinated materials are also finding expanding use in bioimaging, and derivatives of this compound could be developed as probes for 19F magnetic resonance imaging (MRI). acs.org
Agrochemicals: Cinnamic acid and its derivatives have shown activity as plant growth regulators and antimicrobial agents. The development of new, more potent agrochemicals is an ongoing need, and fluorinated derivatives could offer enhanced stability and efficacy.
As research continues, this compound is poised to become a valuable and versatile building block, contributing to advancements across the chemical sciences.
Q & A
Q. What are the established synthetic routes for 5-Carboxy-2-fluorocinnamic acid, and what experimental conditions optimize yield?
- Methodological Answer : A common approach involves fluorination of cinnamic acid precursors using electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH (6–7) to minimize side reactions. Alternatively, Suzuki-Miyaura coupling between fluorinated aryl halides and carboxyl-substituted boronic acids can be employed, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions. Post-synthesis, purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in mobile phase) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and fluorine coupling patterns (e.g., splitting due to ¹⁹F-¹H interactions). The carboxylic proton may appear broad (δ ~12 ppm) .
- FTIR : Confirm the carboxyl group (C=O stretch ~1700 cm⁻¹) and C-F bond (1100–1000 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M-H]⁻) with <2 ppm mass error .
Q. What storage conditions prevent degradation of fluorinated carboxylic acids like this compound?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to minimize hydrolysis. Avoid exposure to moisture and light. Pre-dry solvents (e.g., molecular sieves for DMSO) when preparing solutions .
Advanced Research Questions
Q. How can reaction yields for fluorinated cinnamic acid derivatives be improved when side reactions dominate?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (0–5°C) reduce electrophilic byproducts in fluorination steps.
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) with varying ligands to enhance cross-coupling efficiency.
- In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. What computational strategies predict the electronic effects of fluorine substitution on this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect lowers HOMO energy, directing electrophilic attacks to the meta position.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to model aggregation behavior impacting reaction kinetics .
Q. How should researchers resolve contradictions between experimental and theoretical spectral data for fluorinated carboxylic acids?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 5-Fluoroindoline-2-carboxylic acid) to account for fluorine’s anisotropic effects.
- Dynamic NMR Experiments : Variable-temperature studies can reveal conformational exchange broadening signals.
- Synchrotron XRD : Resolve crystal structure ambiguities affecting computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
